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Isomaltulose, commercially known as Palatinose™, is a naturally occurring disaccharide and a

structural isomer of sucrose.[1][2][3] It is composed of glucose and fructose moieties linked by

an α-1,6-glycosidic bond, in contrast to the α-1,2 linkage found in sucrose.[1][2][3] This

structural difference imparts unique physicochemical and physiological properties, making it a

subject of interest in food science, nutrition, and pharmaceutical development.[1][4]

Isomaltulose is found naturally in honey and sugarcane juice and is produced commercially via

enzymatic rearrangement of sucrose from beet sugar.[5][6][7] It exists typically as a white,

crystalline monohydrate.[5][6]

This guide provides a comprehensive overview of the core physicochemical properties of

Isomaltulose hydrate, detailed experimental protocols for its analysis, and visualizations of

relevant biochemical and analytical workflows.

Core Physicochemical Characteristics
Isomaltulose hydrate presents as a white, crystalline, and odorless substance.[6][8] Its

physical properties are in some ways similar to sucrose, which allows for its use in many

existing food and pharmaceutical processes.[2][7] However, key differences in its molecular

structure lead to significant variations in its chemical behavior and physiological effects.
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General and Physical Properties
The fundamental physical and chemical identifiers for Isomaltulose hydrate are summarized

below.

Property Value References

IUPAC Name
6-O-α-D-glucopyranosyl-D-

fructofuranose, monohydrate
[6]

Synonyms Palatinose, Palatinose hydrate [5][8][9]

CAS Number
13718-94-0 (anhydrous),

58024-13-8 (monohydrate)
[5][7]

Molecular Formula C₁₂H₂₂O₁₁·H₂O (monohydrate) [8][10]

Molecular Weight

342.30 g/mol (anhydrous

basis), 360.31 g/mol

(monohydrate)

[5][8][9][10]

Appearance
White, crystalline powder or

crystal
[6][8]

Melting Point 122-124 °C, 125-128 °C [4][5][6]

Density (Predicted) 1.69 ± 0.1 g/cm³ [8]

Optical Rotation [α]D²⁰ +96° to +103° (c=1.9-4, H₂O) [5][8]

Solubility and Solution Properties
The solubility of Isomaltulose is a key parameter in its application. It is soluble in water but less

so than sucrose at lower temperatures.[4] It is insoluble in ethanol.[11][12]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b15573869?utm_src=pdf-body
https://acnfp.food.gov.uk/sites/default/files/mnt/drupal_data/sources/files/multimedia/pdfs/isomaltulose.pdf
https://www.drugfuture.com/chemdata/isomaltulose.html
https://www.chembk.com/en/chem/ISOMALTULOSE%20HYDRATE
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB42130167.htm
https://www.drugfuture.com/chemdata/isomaltulose.html
https://en.wikipedia.org/wiki/Isomaltulose
https://www.chembk.com/en/chem/ISOMALTULOSE%20HYDRATE
https://pubchem.ncbi.nlm.nih.gov/compound/343336-76-5
https://www.drugfuture.com/chemdata/isomaltulose.html
https://www.chembk.com/en/chem/ISOMALTULOSE%20HYDRATE
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB42130167.htm
https://pubchem.ncbi.nlm.nih.gov/compound/343336-76-5
https://acnfp.food.gov.uk/sites/default/files/mnt/drupal_data/sources/files/multimedia/pdfs/isomaltulose.pdf
https://www.chembk.com/en/chem/ISOMALTULOSE%20HYDRATE
https://www.mdpi.com/2304-8158/13/8/1228
https://www.drugfuture.com/chemdata/isomaltulose.html
https://acnfp.food.gov.uk/sites/default/files/mnt/drupal_data/sources/files/multimedia/pdfs/isomaltulose.pdf
https://www.chembk.com/en/chem/ISOMALTULOSE%20HYDRATE
https://www.drugfuture.com/chemdata/isomaltulose.html
https://www.chembk.com/en/chem/ISOMALTULOSE%20HYDRATE
https://www.mdpi.com/2304-8158/13/8/1228
https://www.selleckchem.com/products/isomaltulose-hydrate.html
https://www.selleck.co.jp/datasheet/isomaltulose-hydrate-S335900-DataSheet.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573869?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solvent Solubility References

Water
Soluble; 38.4% (w/v) at 20°C,

78.2% (w/v) at 40°C
[4][9]

DMSO 68 mg/mL [11][12]

Ethanol Insoluble [11][12]

Stability and Reactivity
One of the most significant properties of Isomaltulose is its high stability, which is attributed to

the α-1,6-glycosidic bond between its glucose and fructose units.[1][3]

Property Description References

Acid Stability

More resistant to acid

hydrolysis compared to

sucrose.

[1][5][8]

Thermal Stability

Highly stable during

processing, including heat

treatment.

[1][7][8]

Hygroscopicity
Non-hygroscopic to very low

moisture absorption.
[4][5][7]

Maillard Reaction

Does not readily undergo

Maillard reaction.[8] In some

applications like baking, it can

cause darkening, suggesting

an enhancement of these

reactions under certain

conditions.

[8][13]

Physiological and Nutritional Properties
The physiological properties of Isomaltulose are central to its use as a functional carbohydrate.
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Property Value / Description References

Sweetness
Approximately 42-50% of

sucrose, with no aftertaste.
[1][6][8]

Caloric Value 4 kcal/g (same as sucrose). [1][7]

Glycemic Index (GI) Low; reported as 32. [1]

Digestibility

Fully but slowly digestible. The

enzymatic hydrolysis by

sucrase-isomaltase in the

small intestine is 4-5 times

slower than for sucrose.

[1]

Cariogenicity

Non-cariogenic, as it is not a

significant substrate for oral

bacteria.

[7][8]

Production and Digestion Pathways
Enzymatic Production Workflow
Isomaltulose is commercially produced from food-grade sucrose using an enzymatic process.

Immobilized cells of microorganisms like Protaminobacter rubrum, which contain the enzyme

sucrose isomerase, are used to catalyze the rearrangement of the glycosidic bond.[3]
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Caption: Workflow for the enzymatic production of Isomaltulose from sucrose.

Comparative Digestive Pathway
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The slow digestion of Isomaltulose is a key physiological property. In the small intestine, the

same enzyme complex (sucrase-isomaltase) that digests sucrose also hydrolyzes

Isomaltulose. However, the process is significantly slower for Isomaltulose due to the higher

stability of its α-1,6 linkage. This results in a slower, more sustained release of glucose and

fructose into the bloodstream.

Sucrose Digestion

Isomaltulose Digestion

Sucrose Ingestion Sucrase-Isomaltase
(Rapid Hydrolysis) Glucose + Fructose Rapid Blood Glucose Spike

Isomaltulose Ingestion Sucrase-Isomaltase
(Slow Hydrolysis) Glucose + Fructose Sustained Glucose Release

(Low Glycemic Response)

Click to download full resolution via product page

Caption: Comparative digestion pathways of Sucrose and Isomaltulose.

Experimental Protocols
The characterization and quantification of Isomaltulose hydrate rely on standard and

specialized analytical techniques.

High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for the determination and quantification of Isomaltulose in various

matrices, including dietary supplements and food products.[14][15][16]

Objective: To separate and quantify Isomaltulose from other carbohydrates like sucrose,

glucose, and maltodextrins.[14]

Methodology: Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed.[14]
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Stationary Phase: A polyol or amide-based column is suitable for separating polar

carbohydrates.[14]

Mobile Phase: A gradient elution is typically used, starting with a high percentage of an

organic solvent like acetonitrile and a low percentage of an aqueous buffer (e.g.,

ammonium formate). The aqueous portion is gradually increased to elute more polar

oligosaccharides.[14]

Example Gradient: A common gradient might start at 82% acetonitrile / 18% ammonium

formate buffer and transition to 65% acetonitrile / 35% buffer to elute all compounds of

interest.[14]

Detector: Due to the lack of a strong chromophore in carbohydrates, an Evaporative Light-

Scattering Detector (ELSD) or a Refractive Index Detector (RID) is commonly used.[14]

[17]

Quantification: Quantification is achieved by comparing the peak area of the sample to

that of a certified reference standard of Isomaltulose.
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HPLC Analysis Workflow for Isomaltulose
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Caption: A typical experimental workflow for HPLC analysis of Isomaltulose.

Capillary Electrophoresis (CE)
Capillary Electrophoresis offers an alternative, high-resolution method for separating and

quantifying Isomaltulose and its process-related impurities.[18]
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Objective: To identify and quantify Isomaltulose, trehalulose, sucrose, glucose, and fructose.

[18]

Methodology:

Electrolyte Buffer: A high pH buffer, such as 36 mM sodium phosphate (Na₂HPO₄) and

130 mM sodium hydroxide (NaOH), is used to create charged carbohydrate-borate

complexes.[18]

Capillary: An uncoated fused-silica capillary.

Separation Conditions: The analysis is performed at a controlled temperature (e.g., 18°C)

with a high applied voltage (e.g., 16 kV).[18]

Detection: Indirect UV detection is commonly used.

Analysis: The migration time of Isomaltulose is compared to standards for identification,

and peak areas are used for quantification. The method has shown good resolution

between Isomaltulose and its substrate, sucrose.[18]

Other Analytical Techniques
Infrared (IR) Spectroscopy: Used for structural confirmation by comparing the sample's

spectrum to that of a reference standard.[19]

Differential Scanning Calorimetry (DSC): Can be used for precise determination of the

melting point and to study thermal transitions.

Water Content (Karl Fischer Titration): A standard method to determine the water content,

confirming the hydration state of the molecule. A water content of <6% is a common

specification for the monohydrate.[19]

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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